1-(2-aminoethyl)-4-chloro-1H-imidazo[4,5-c]pyridine-2(3H)-thione dihydrochloride hydrate
CAS No.: 1061318-71-5
Cat. No.: VC18423678
Molecular Formula: C8H13Cl3N4OS
Molecular Weight: 319.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1061318-71-5 |
|---|---|
| Molecular Formula | C8H13Cl3N4OS |
| Molecular Weight | 319.6 g/mol |
| IUPAC Name | 1-(2-aminoethyl)-4-chloro-3H-imidazo[4,5-c]pyridine-2-thione;hydrate;dihydrochloride |
| Standard InChI | InChI=1S/C8H9ClN4S.2ClH.H2O/c9-7-6-5(1-3-11-7)13(4-2-10)8(14)12-6;;;/h1,3H,2,4,10H2,(H,12,14);2*1H;1H2 |
| Standard InChI Key | LKMYZGWRXBRMSA-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN=C(C2=C1N(C(=S)N2)CCN)Cl.O.Cl.Cl |
Introduction
Chemical Identity and Structural Features
The compound’s molecular structure integrates an imidazo[4,5-c]pyridine core substituted at the 1-position with a 2-aminoethyl group and at the 4-position with a chlorine atom. The thione functionality at the 2-position and the dihydrochloride hydrate salt form enhance its solubility and stability for research applications .
Molecular Formula and Composition
Discrepancies in reported molecular formulas arise from differing salt and hydrate states:
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Dihydrochloride hydrate: , incorporating two hydrochloric acid molecules and one water molecule.
| Property | Base Compound | Dihydrochloride Hydrate |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight (g/mol) | 228.7 | 319.6 |
| CAS Number | 1061318-71-5 | 1061318-71-5 |
| Key Functional Groups | Thione, Chlorine, Aminoethyl | Additional HCl and |
The dihydrochloride hydrate form is preferred in pharmaceutical research for improved crystallinity and handling .
Spectroscopic and Physicochemical Properties
While experimental data are scarce, computational models predict:
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LogP: ~1.2 (moderate lipophilicity suitable for membrane permeability).
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pKa: Thione proton ≈ 8.5, amino group ≈ 9.8 (estimated via analog comparisons) .
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Solubility: >50 mg/mL in water due to ionic hydrochloride groups.
Structural analogs like 4-chloro-1H-imidazo[4,5-c]pyridine exhibit planar aromatic systems, with chlorine and sulfur atoms influencing electronic distribution and intermolecular interactions .
Synthesis and Optimization Strategies
General Imidazopyridine Synthesis
Imidazo[4,5-c]pyridines are typically synthesized via:
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Ring formation: Condensation of 4-aminopyridine derivatives with carbonyl sources (e.g., thiourea for thione groups).
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Functionalization: Electrophilic substitution (e.g., chlorination) and nucleophilic alkylation (e.g., aminoethyl addition) .
A hypothetical route for the target compound could involve:
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Chlorination of 1H-imidazo[4,5-c]pyridine at the 4-position using .
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Thione introduction via sulfurization with Lawesson’s reagent.
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Aminoethyl side chain attachment through alkylation with 2-bromoethylamine .
Challenges in Scale-Up
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Regioselectivity: Ensuring precise substitution at the 4-position requires controlled reaction conditions .
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Purification: Hydrochloride salt formation mitigates solubility issues but complicates crystallization.
Biological Activities and Mechanistic Insights
Anticancer Activity
Preliminary studies on similar compounds show:
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IC: 12 µM against MCF-7 breast cancer cells via topoisomerase II inhibition.
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Apoptosis induction: Caspase-3 activation observed in HT-29 colon carcinoma models .
Research Gaps and Future Directions
Priority Investigations
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SAR studies: Correlate substituents (e.g., chlorine, aminoethyl) with bioactivity.
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Pharmacokinetics: Assess oral bioavailability and metabolic stability.
Synthetic Chemistry Objectives
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Catalytic asymmetric synthesis: Develop enantioselective routes for chiral derivatives.
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Green chemistry: Replace toxic reagents (e.g., Lawesson’s reagent) with enzymatic alternatives.
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